molecular formula C7H14N2S2 B13249828 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

Cat. No.: B13249828
M. Wt: 190.3 g/mol
InChI Key: PWOVTHKQOOPQSM-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine is a chemical compound with the molecular formula C₇H₁₄N₂S₂. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine typically involves the reaction of 1,4-butane sultone with imidazolidine-2-thione in acetonitrile under reflux conditions . This reaction yields the desired compound along with other by-products, which can be separated and purified using standard laboratory techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many natural compounds like vitamin B1 (thiamine) and penicillin.

    Thiazolidine: A saturated derivative of thiazole with similar biological activities.

    Benzothiazole: Contains a fused benzene ring and is known for its antimicrobial and anticancer properties.

Uniqueness

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine is unique due to its specific structure, which combines the thiazole ring with a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

InChI

InChI=1S/C7H14N2S2/c8-3-1-2-5-10-7-9-4-6-11-7/h1-6,8H2

InChI Key

PWOVTHKQOOPQSM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCCCCN

Origin of Product

United States

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